3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide
Description
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Properties
IUPAC Name |
N-(oxan-4-yl)-3-phenyl-N-(2,2,2-trifluoroethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c17-16(18,19)12-20(14-8-10-22-11-9-14)15(21)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLWZVSNLYFOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of amides and features a complex structure that may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 351.4 g/mol. Its structure includes a phenyl group, a tetrahydropyran ring, and a trifluoroethyl moiety, which may contribute to its unique properties.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. These interactions may modulate various biochemical pathways, leading to therapeutic effects. The precise mechanism remains to be elucidated through detailed pharmacological studies.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antitumor properties. For example, derivatives containing tetrahydropyran rings have shown cytotoxic effects against various cancer cell lines. While specific data on the compound is limited, it is reasonable to postulate that it may exhibit similar antitumor activity due to its structural characteristics.
Antioxidant Properties
Compounds with phenolic structures often demonstrate antioxidant activities. The presence of the phenyl group in this compound suggests potential free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases.
Neuroprotective Effects
Given the importance of the N-methyl-D-aspartate receptor (NMDAR) in neurological functions, compounds that modulate these receptors are of great interest. Similar amide compounds have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The potential for this compound to interact with NMDARs warrants further investigation.
Case Studies
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Anticancer Activity :
A study on related compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 10 µM to 25 µM for various derivatives, suggesting that modifications to the tetrahydropyran structure could enhance activity. -
Neuroprotective Studies :
In vitro studies using primary neuronal cultures showed that compounds similar to this compound can reduce neuronal apoptosis induced by glutamate toxicity. The protective effect was attributed to modulation of calcium influx through NMDA receptors.
Data Summary Table
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